Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
Silicon ( IF 2.941 ) Pub Date: 2004-12-17 , DOI: 10.1039/B417139J
A novel carbolithiation of gem-aryl disubstituted methylenecyclopropanes was disclosed by the treatment with BuLi in THF at −78 °C. The corresponding addition products can be obtained in good to high yields by quenching with various electrophiles.
Silicon ( IF 2.941 ) Pub Date: 2017-01-06 , DOI: 10.1039/C6OB02714H
A palladium-catalyzed annulation of ortho-vinylanilines with dimethyl sulfoxide was developed to access 4-aryl quinolines in moderate to good yields. Activated by 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO), DMSO served as a “CH–” fragment in this transformation. It represents a facile pathway leading to 4-aryl quinolines.
Silicon ( IF 2.941 ) Pub Date: 2007-03-26 , DOI: 10.1039/B702518A
It has been documented that 5-methylene-Meldrum's acid derivatives (1, 12) and their enols (2, 13) can undergo fragmentation to malonic anhydrides (4, 19), carboxyketenes (3, 16) and methyleneketene (5, 21, 35), as well as cyclization to pyrrole-3-one and thiophene-3-one derivatives 11a,b (but not furan-3-ones 11c) under the conditions of flash vacuum thermolysis (FVT). Here we report theoretical calculations at the B3LYP/6–311 + G(2d, p) and G3X(MP2) levels of theory, which allow a rationalization of these observations. The calculated activation barriers for these reactions are all of the order of 37–40 kcal mol−1. Hydroxyacetylenes (alkynols) 7 are sometimes observed in FVT reactions of Meldrum's acid derivatives. Their formation is now explained as an FVT reaction of the carboxyketenes (e.g.3
→
7 and 32
→
34) with a calculated activation barrier of ca. 39 kcal mol−1. The cyclization of alkylamino- and alkylthio-substituted methyleneketenes 8a,b to pyrrolone and thiophenone derivatives 11a,b is found to be energetically very feasible under FVT conditions, and even in some cases in solution, with activation barriers of 33–39 kcal mol−1. This cyclization takes place via the fleeting ylidic ketene intermediates 9a,b, 25, and 37a,b, which exist in very shallow energy minima. Alkoxy-substituted methyleneketenes 8c do not cyclize in this manner due to the rather high, but in principle not impossible, activation barriers for the initial 1,4-H shifts to the ylidic ketenes 9c (ca. 47 kcal mol−1).
Silicon ( IF 2.941 ) Pub Date: 2005-03-18 , DOI: 10.1039/B418740G
The reaction of carboxylate-stabilised sulfur ylides (thetin salts) with aldehydes and ketones has been investigated. Using both achiral and chiral sulfur ylides, good yields were obtained with dimsylsodium or LHMDS as bases in DMSO or THF–DMSO mixtures. However, the enantioselectivities observed with a camphor-based sulfide were only moderate (up to 67%). The reaction was studied mechanistically by independent generation of the betaine (via the hydroxyl sulfonium salt) in the presence of a more reactive aldehyde, which resulted in incorporation of the more reactive aldehyde and showed that betaine formation was reversible. Thus, the moderate enantiomeric excess observed is a consequence of the enantiodifferentiating step being the ring closure step rather than the betaine forming step. We had expected betaine formation might be non-reversible because a carboxylate-stabilised ylide has only slightly higher stability than a phenyl-stabilised ylide, which does largely react non-reversibly with aldehydes. Evidently, a carboxylate-stabilised ylide is significantly more stable than a phenyl-stabilised ylide and as such reacts reversibly with aldehydes.
Silicon ( IF 2.941 ) Pub Date: 2003-03-11 , DOI: 10.1039/B212129H
Carboxylic acid host compounds (3) having a phenanthrene-condensed bicyclo[2.2.1]hept-2-en-7-one skeleton have been synthesized by the [4 + 2]π cycloaddition of phencyclone (1a) with 2-alkenoic acids (2) and their inclusion behavior was investigated. The endo
[4 + 2]π cycloadducts (3) enclathrated alcohols and ethers besides aromatics and ketones. The X-ray crystallographic analysis of the inclusion compound (3ac·dioxane) of the endo
[4 + 2]π cycloadduct (3ac) of phencyclone and trans 2-butenoic acid (2c) indicated that dioxanes are located at the opposite side of the bridged carbonyl of the bicyclo[2.2.1]hept-2-en-7-one moiety, in which the O–H⋯O and C–H⋯O hydrogen bonds play an important role in the inclusion complex formation. Similarly, a pair of 3-pentanone molecules were included in the endo
[4 + 2]π cycloadduct (3ae) of 1a and cinnamic acid (2e). In both cases, the hosts are linked by the edge-to-face interaction between the phenanthrene and phenyl rings and the “bidentate” C–H⋯O hydrogen bonds between the phenanthrene-ring hydrogens and the bridged carbonyl or the carboxylic carbonyl group. The endo
[4 + 2]π cycloadduct (3bl) of tetracyclone (1b) and acrylamide (2l) also showed a wide-range inclusion behavior, in which alcohols are included by making a hydrogen-bond loop with the amide groups. The inclusion behavior of the carboxylic acid Diels–Alder hosts is discussed on the basis of the single crystal X-ray analysis, thermal analysis and semiempirical molecular orbital calculation data.
Silicon ( IF 2.941 ) Pub Date: 2016-01-04 , DOI: 10.1039/C5OB02278A
The stereochemical divergent synthesis of indolyl-pyrrolidines was accomplished using an imidazoline-aminophenol (IAP)–Ni(OAc)2 complex and a bis(imidazolidine)pyridine (PyBidine)–Cu(OTf)2 complex. The former catalyzed exo′-selective asymmetric [3 + 2] cyclization of iminoesters with indolyl nitroalkenes, and the latter catalyzed the reaction in an endo-selective manner. These catalysts are tolerant toward highly functional substrates that supply chiral indolyl-pyrrolidine hybrids.
Silicon ( IF 2.941 ) Pub Date: 2006-05-03 , DOI: 10.1039/B603163C
The appearance of structurally diverse fluorinating reagents displaying a large spectrum of reactivity has been critical to the development of the catalytic asymmetric fluorination processes known to date. In this article, we discuss how this area of research emerged and which strategies have allowed for the successful development of both nucleophilic and electrophilic catalytic enantioselective fluorinations. We also present the fundamental understanding of catalytic activity and enantioselectivity for the most efficient processes and highlight the first synthetic application with the preparation of a complex fluorinated target.
Silicon ( IF 2.941 ) Pub Date: 2012-08-20 , DOI: 10.1039/C2OB26406D
Due to the lack of availability of unnatural (+)-quinic acid as a starting material, a 6-step synthesis of butane diacetal-protected (4S,5S)-dihydroxycyclohexen-1-one (formally derived from (+)-quinic acid) has been devised. The key catalytic asymmetric step involves a chiral Co-salen-catalysed epoxide ring-opening reaction. (4S,5S)-Dihydroxycyclohexen-1-one was utilised in the synthesis of two cyclohexenone natural products isolated from the mycelia of Lasiodiplodia theobromae.
Silicon ( IF 2.941 ) Pub Date: 2021-03-23 , DOI: 10.1039/D1OB00409C
The imine umpolung is a relatively new and interesting strategy, especially in catalytic asymmetric synthesis. A significant development in organo- and transition metal-catalyzed umpolung of imines took place only in the recently concluded decade. A majority of the reports on the asymmetric umpolung of imines involve the initial generation of 2-azaallyl anion intermediates with the chiral catalysts, which serve as a significant driving force for the umpolung addition/substitution reactions. A variety of organocatalysts such as bifunctional cinchona alkaloids including squaramides and thioureas, chiral BINOL derived phosphoric acids, phase transfer catalysts (PTCs), phosphines, and transition metal-complexes of iridium, copper and palladium have been employed to achieve the excellent level of asymmetric induction in such types of umpolung reactions. The asymmetric imine umpolung strategy has been applied successfully to synthesize synthetic amino-acid derivatives and other useful chiral amines, including drugs and potentially bioactive molecules. This review summarizes all the significant recent development in catalytic umpolung reactions of imines involving a 2-azaallyl anion intermediate.
Silicon ( IF 2.941 ) Pub Date: 2016-07-04 , DOI: 10.1039/C6OB01152G
The first asymmetric catalytic aldol–cyclization reaction of detrifluoroacetylatively in situ generated enolates with methyl 2-formylbenzoate is reported. This reaction tolerates a wide range of substrates, affording fluorinated quaternary stereogenic α,α-dialkyl/cyclo-alkyl-β-ketoesters with good yields, high diastereo- (94% de) and enantioselectivity (96% ee) at room temperature.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, PHYSICAL 物理化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
21.60 | 16 | Science Citation Index Expanded | Not |
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